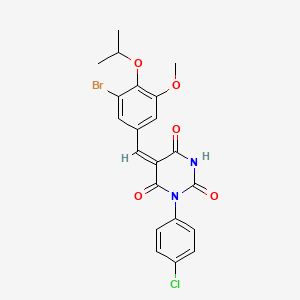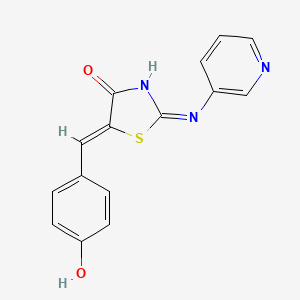![molecular formula C20H28N2O5 B6121031 1-(methoxyacetyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6121031.png)
1-(methoxyacetyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(methoxyacetyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MAP-4 or MAP4 and is a piperidine derivative.
作用机制
The mechanism of action of MAP-4 is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. MAP-4 has also been shown to have an affinity for certain receptors in the brain, including the sigma-1 receptor.
Biochemical and physiological effects:
MAP-4 has been shown to have several biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters in the brain, including dopamine and acetylcholine. MAP-4 has also been shown to have antioxidant properties and can protect against oxidative stress. Additionally, MAP-4 has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the primary advantages of using MAP-4 in lab experiments is its potential as a therapeutic agent. It has shown promising results in preclinical studies and may be useful in the development of new treatments for neurological disorders. However, there are also several limitations to using MAP-4 in lab experiments. One of the main limitations is the complexity of the synthesis process, which can make it difficult to obtain large quantities of the compound. Additionally, there is still much that is not yet known about the mechanism of action of MAP-4, which can make it challenging to design experiments that effectively test its efficacy.
未来方向
There are several future directions for research on MAP-4. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, researchers are exploring the potential of MAP-4 as a treatment for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. There is also interest in exploring the use of MAP-4 as an analgesic and anesthetic agent. Further research is needed to fully understand the mechanism of action of MAP-4 and its potential as a therapeutic agent.
In conclusion, MAP-4 is a chemical compound that has shown promising results in scientific research, particularly in the field of neuroscience. Its potential as a therapeutic agent has generated significant interest, and researchers are continually exploring new avenues for its use. While there are still many unanswered questions about the mechanism of action of MAP-4, the future looks promising for this intriguing compound.
合成方法
The synthesis of MAP-4 is a complex process that involves several steps. The first step involves the synthesis of 5-methoxy-2-(1-pyrrolidinylcarbonyl)phenol. This compound is then reacted with 1-(methoxyacetyl)-4-piperidone to form MAP-4. The synthesis of MAP-4 is a challenging process, and researchers are continually exploring new methods to improve the yield and purity of the compound.
科学研究应用
MAP-4 has shown promising results in scientific research, particularly in the field of neuroscience. It has been found to have potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. MAP-4 has also been studied for its potential as an analgesic and anesthetic agent.
属性
IUPAC Name |
2-methoxy-1-[4-[5-methoxy-2-(pyrrolidine-1-carbonyl)phenoxy]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-25-14-19(23)21-11-7-15(8-12-21)27-18-13-16(26-2)5-6-17(18)20(24)22-9-3-4-10-22/h5-6,13,15H,3-4,7-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUSDSISKPNEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)OC)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6120956.png)
![2-[4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6120961.png)
![2-{1-benzyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6120962.png)
![3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)


![2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120986.png)

![3-[1-(2H-indazol-2-ylacetyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121001.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121013.png)
![3-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B6121015.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-phenylpropanamide](/img/structure/B6121018.png)
![methyl 4-(4-{2-[(cyclopropylamino)carbonyl]-5-methoxyphenoxy}-1-piperidinyl)pentanoate](/img/structure/B6121022.png)
![N,N-diethyl-2-(4-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B6121023.png)